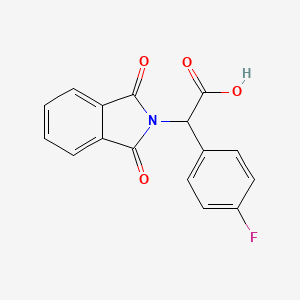

2-Phthalimido-2-(4-fluorophenyl)acetic acid

Overview

Description

“2-Phthalimido-2-(4-fluorophenyl)acetic acid” is a chemical compound that is likely used in the field of medicinal chemistry . It is related to “4-Fluorophenylacetic acid”, which is used as an intermediate in the production of fluorinated anesthetics .

Synthesis Analysis

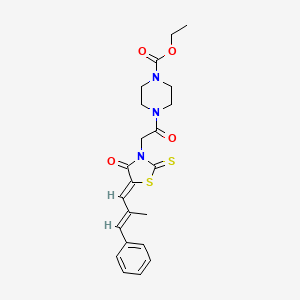

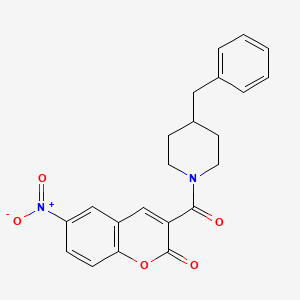

The synthesis of phthalimide derivatives, such as “this compound”, involves the combination of pharmacophoric nuclei with different targets. This strategy is used for the development of new drugs aimed at improving cancer treatment . A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes .Chemical Reactions Analysis

Phthalimides, including “this compound”, have the propensity to engage in solid-state n-π, π-π, dipole-dipole and other supramolecular interactions, depending on the detailed nature of the proximal functional groups . Some alkylamine phthalimides feature folded molecular geometries, which are attributed to n-π interactions among proximal amine-phthalimide sites .Scientific Research Applications

Crystal and Molecular Structures

Research by Rolland et al. (2000) presents the crystal and molecular structures of two new derivatives of pantolactonyl N-phthalimido-2-arylpropanoate, including 2,3,4,5-tetrahydro-4,4-dimethyl-2-oxofuran-3-yl 3-phthalimido-2-(4-fluorophenyl)propanoate. This study is significant in validating the stereospecificity of the synthesis strategy employed (Rolland, Calmès, Escale, & Martinez, 2000).

Synthesis of Novel Polyamides

Mallakpour and Taghavi (2008) explored the synthesis of novel optically active polyamides derived from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid. They employed microwave-assisted synthesis, yielding polyamides with moderate inherent viscosities and good solubility in organic solvents. This research contributes to the field of polymer chemistry, especially in the synthesis of materials with specific optical properties (Mallakpour & Taghavi, 2008).

Preferential Crystallization

Murakami et al. (1992) demonstrated the preferential crystallization of (±)-2-(3,4-Carbonyldioxyphenyl)-2-(phthalimidooxy)acetic acid into optically active forms. This process was applied in the preparation of a potent antipseudomonal cephalosporin, highlighting the relevance of this compound in pharmaceutical synthesis (Murakami et al., 1992).

Green Synthesis of Analgesic and Antipyretic Agents

Reddy et al. (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, including N-[(4-hydroxy-phenylcarbamoyl)-methyl]-phthalamic acid derivatives. This research contributes to green chemistry and pharmaceutical development, focusing on less harmful synthesis methods (Reddy, Reddy, & Dubey, 2014).

Selective Cleavage with Zinc Dust

Research by Young and Kim (1979) involved the selective cleavage of 2,2,2-trichloroethyl group with zinc dust in the presence of phthalimido function. This study provides insights into specific chemical reactions and their applications in organic synthesis (Young & Kim, 1979).

Synthesis of Phthalimido-Desmuramylpeptide Analogues

Urleb et al. (1995) discussed the preparation of phthalimido desmuramylpeptide analogues, which are potential immunomodulating agents. This research is significant in the context of developing new therapeutic agents that can modulate the immune system (Urleb et al., 1995).

Intracellular Zn(II) Sensor Development

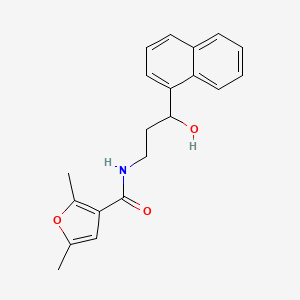

Wang et al. (2005) developed a water-soluble Zn(II) sensor using 4-aminonaphthalimide. The study contributes to the field of biochemistry and cellular biology by providing a tool for imaging intracellular Zn(II) (Wang et al., 2005).

Mechanism of Action

Target of Action

It’s known that phthalimide derivatives have been found to bind with high affinity to multiple receptors . These compounds are often used in the development of new drugs aimed at improving cancer treatment .

Mode of Action

It’s known that phthalimide derivatives can interact with their targets, causing changes at the molecular level . These interactions can lead to various biological activities, making these compounds useful in the development of new therapeutic agents .

Biochemical Pathways

It’s known that phthalimide derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect multiple biochemical pathways.

Result of Action

One study showed that a phthalimido-thiazolidine derivative exhibited antiproliferative activity against cancer cells, reduced the ability to form new clones, caused irreversibility in the cell cycle, and induced necrosis and apoptosis . This suggests that 2-Phthalimido-2-(4-fluorophenyl)acetic acid may have similar effects.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO4/c17-10-7-5-9(6-8-10)13(16(21)22)18-14(19)11-3-1-2-4-12(11)15(18)20/h1-8,13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZCVCORTWFCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

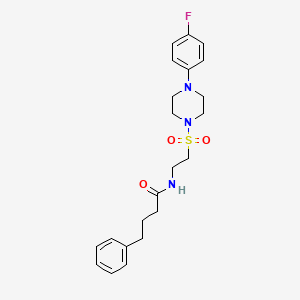

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2471409.png)

![(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2471412.png)

![4-((tetrahydrofuran-2-yl)methyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2471416.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2471419.png)